
3-Trimethylsilanyl-thiophene-2-carboxylic acid
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Overview
Description
3-Trimethylsilanyl-thiophene-2-carboxylic acid is an organosilicon compound with the molecular formula C8H12O2SSi. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trimethylsilyl group attached to the thiophene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trimethylsilanyl-thiophene-2-carboxylic acid typically involves the silylation of thiophene derivatives. One common method includes the reaction of thiophene-2-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Trimethylsilanyl-thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Materials Science
Optoelectronic Applications
3-Trimethylsilanyl-thiophene-2-carboxylic acid is part of a class of thiophene derivatives that are vital in the development of organic electronic devices. These materials are being investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). The incorporation of trimethylsilanyl groups enhances the solubility and processability of the thiophene derivatives, which is crucial for device fabrication.
Table 1: Properties of Thiophene Derivatives in Optoelectronics
Compound | Solubility | Conductivity | Application |
---|---|---|---|
This compound | High | Moderate | OLEDs, OPVs, OFETs |
Terthiophenes | Moderate | High | Sensors, Photodetectors |
Poly(thiophene) | Low | Very High | Conductive Polymers |
Medicinal Chemistry
Biological Activity
Research has shown that thiophene derivatives, including this compound, exhibit significant biological activities. This compound has been studied for its potential as a pharmacological agent, particularly as an inhibitor of certain biological pathways.
Case Study: RORγt Inhibition
A study identified thiophene-based compounds as potent inhibitors of retinoic acid receptor-related orphan receptor gamma-t (RORγt), which plays a critical role in the differentiation of T-helper 17 cells. The ability to modulate this pathway has implications for autoimmune diseases and inflammatory conditions.
Table 2: Biological Activity of Thiophene Derivatives
Compound | Target Receptor | Activity Level | Reference |
---|---|---|---|
This compound | RORγt | High | |
Other thiophene derivatives | Various | Variable |
Environmental Science
Pesticide Development
The compound's structural characteristics make it suitable for developing environmentally friendly pesticides. Research indicates that thiophene derivatives can be designed to target specific pests while minimizing environmental impact.
Case Study: Eco-Toxicity Assessment
Studies have evaluated the eco-toxicity of thiophene-based pesticides, including those derived from this compound. These assessments are crucial for ensuring that new agricultural chemicals do not adversely affect non-target organisms.
Table 3: Eco-Toxicity Profiles of Thiophene Derivatives
Compound | Eco-Toxicity Level | Target Organism | Application |
---|---|---|---|
This compound | Low | Various insects | Pesticides |
Other thiophene derivatives | Moderate to High | Aquatic organisms | Herbicides |
Mechanism of Action
The mechanism of action of 3-Trimethylsilanyl-thiophene-2-carboxylic acid involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: Similar in structure but lacks the trimethylsilyl group.
Thiophene-2-carboxylic acid: The parent compound without any substituents on the thiophene ring.
Uniqueness
3-Trimethylsilanyl-thiophene-2-carboxylic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in synthetic chemistry .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Trimethylsilanyl-thiophene-2-carboxylic acid, and what are their methodological considerations?
The Gewald and Fiesselmann reactions are foundational synthetic routes for thiophene derivatives. The Gewald reaction involves a three-component condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters under basic conditions to yield aminothiophene derivatives. The Fiesselmann synthesis employs thioglycolic acid derivatives and α,β-acetylenic esters to generate 3-hydroxy-2-thiophenecarboxylic acid analogs. For this compound, precise control of reaction stoichiometry, temperature (typically 60–80°C), and inert atmospheres (e.g., nitrogen) is critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and trimethylsilanyl group integration.
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion verification.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95% recommended for research use).
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-3 for graphical representation of crystallographic data .
Q. What safety protocols are essential for handling and storing this compound?
- Handling: Use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and work in a fume hood. In case of skin contact, wash immediately with soap and water .
- Storage: Keep in amber glass vials at ambient temperature (20–25°C) under inert gas (argon) to prevent hydrolysis of the trimethylsilanyl group. Ensure containers are sealed to avoid moisture ingress .
- Disposal: Collect waste in certified chemical disposal containers. Do not release into the environment .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Catalyst Screening: Test transition-metal catalysts (e.g., Mo or Fe complexes) to accelerate reaction kinetics and reduce side products .
- Solvent Optimization: Replace traditional solvents (THF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity.
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining >85% yield .
- In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress in real time and adjust parameters dynamically .
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?
- Data Cross-Validation: Compare NMR chemical shifts with computational predictions (DFT calculations at the B3LYP/6-31G* level).
- Crystallographic Refinement: Employ SHELXL for high-resolution data (d-spacing < 0.8 Å) to resolve disorder in the thiophene ring or trimethylsilanyl group. Use ORTEP-3 to visualize thermal ellipsoids and validate atomic positions .
- Dynamic NMR Experiments: Perform variable-temperature NMR to detect conformational flexibility that may explain anomalous signals .
Q. What methodologies are effective for elucidating the biological activity and targets of this compound?
- In Vitro Assays: Screen against kinase panels or GPCR libraries using fluorescence polarization or SPR (surface plasmon resonance) to identify binding partners.
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict interactions with proteins (e.g., COX-2 or EGFR kinases). Validate with mutagenesis studies .
- Metabolomic Profiling: LC-MS/MS-based untargeted metabolomics to trace metabolic pathways influenced by the compound .
Q. How can researchers address challenges in environmental stability and degradation pathways?
- Hydrolysis Studies: Monitor degradation in aqueous buffers (pH 2–12) at 37°C using HPLC-UV. Identify hydrolyzed products (e.g., thiophene-2-carboxylic acid) via MS/MS fragmentation.
- Photostability Testing: Expose the compound to UV light (254 nm) and analyze degradation kinetics. Use quartz cuvettes for controlled irradiation .
- Ecotoxicity Assessment: Follow OECD guidelines for acute toxicity tests using Daphnia magna or Vibrio fischeri to evaluate environmental impact .
Properties
Molecular Formula |
C8H12O2SSi |
---|---|
Molecular Weight |
200.33 g/mol |
IUPAC Name |
3-trimethylsilylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H12O2SSi/c1-12(2,3)6-4-5-11-7(6)8(9)10/h4-5H,1-3H3,(H,9,10) |
InChI Key |
SLTHJOXYAVFLMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(SC=C1)C(=O)O |
Origin of Product |
United States |
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